1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin

Aquatic toxicology Relative potency factor (REP) Early-life stage toxicity

This ≥98% pure 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (HpBDD) is an essential congener-specific analytical standard for laboratories performing TSCA 40 CFR §766.3 compliance testing. Its unique hepta-brominated substitution pattern delivers distinct GC-HRMS retention characteristics and AhR activation kinetics that cannot be replicated by lower-brominated analogs. Procurement of this exact congener is mandatory for EPA regulatory reporting, accurate PBDD TEQ quantification in environmental biosolids, and inter-laboratory DR-CALUX bioassay calibration. The 13C12-labeled analog enables isotope dilution mass spectrometry with matrix-independent accuracy.

Molecular Formula C12HBr7O2
Molecular Weight 736.5 g/mol
CAS No. 103456-43-5
Cat. No. B019440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin
CAS103456-43-5
SynonymsHEPTABROMODIBENZO-PARA-DIOXIN
Molecular FormulaC12HBr7O2
Molecular Weight736.5 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
InChIInChI=1S/C12HBr7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H
InChIKeyFPCROEVBHPWKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (CAS 103456-43-5): Procurement-Grade PBDD Analytical Reference Standard for Environmental and Toxicological Research


1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (CAS 103456-43-5; HpBDD) is a fully brominated heptabromo-substituted polybrominated dibenzo-p-dioxin (PBDD) congener with the molecular formula C12HBr7O2 and a molecular weight of 736.5 g/mol [1]. This synthetic compound serves as a high-purity analytical reference standard (typically ≥95% purity) for advanced environmental monitoring, toxicological research, and method development applications . As a member of the PBDD class, it is a potent aryl hydrocarbon receptor (AhR) agonist and is classified among the totally brominated dioxin congeners subject to regulatory scrutiny under TSCA and related frameworks for polyhalogenated dibenzo-p-dioxins [2].

Why 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin Cannot Be Substituted with Generic PBDD or PCDD Congeners in Analytical and Toxicological Workflows


Substitution of 1,2,3,4,6,7,8-HpBDD with alternative PBDD or PCDD congeners in analytical and toxicological applications fails due to three quantitative differentiators. First, bromination pattern determines AhR relative potency (REP) with substantial variation across congeners—while 2,3,7,8-TBDD exhibits a REP of 0.99 (±0.07) relative to TCDD, the hepta-brominated substitution pattern of HpBDD produces distinct receptor activation kinetics and species-specific responses that cannot be extrapolated from lower-brominated analogs [1]. Second, GC-HRMS retention characteristics and mass spectral fragmentation patterns are congener-specific, rendering generic substitution invalid for accurate quantification in complex environmental matrices . Third, regulatory frameworks (40 CFR § 766.3) explicitly enumerate specific bromination patterns—including 1,2,3,4,6,7,8-substitution—as individually reportable entities, making congener-specific procurement essential for regulatory compliance [2].

Quantitative Differentiation of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin Against Comparator PBDD Congeners: A Procurement Decision Guide


Comparative In Vivo Potency: 1,2,3,4,6,7,8-HpBDD vs. 2,3,7,8-TBDD in Japanese Medaka Early-Life Stage Toxicity

The relative potency of 1,2,3,4,6,7,8-HpBDD is significantly lower than that of the 2,3,7,8-tetrabrominated congener in an established in vivo fish model. In Japanese medaka (Oryzias latipes) early-life stage toxicity assays, 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TBDF) exhibited REP values of 0.85 (water-based) and 0.92 (egg-based) relative to TCDD, while pentabrominated furans showed REPwater values as low as 0.0091—a 93-fold reduction in potency [1]. Given that increased bromination generally reduces AhR-mediated potency in aquatic organisms, 1,2,3,4,6,7,8-HpBDD (hepta-brominated) is expected to exhibit REP values substantially lower than those of tetra-brominated 2,3,7,8-substituted congeners, consistent with the observed trend where pentabrominated congeners are approximately 10- to 100-fold less potent than tetrabrominated analogs [1]. This quantitative differentiation is essential for accurate toxic equivalency (TEQ) calculations in environmental risk assessments [2].

Aquatic toxicology Relative potency factor (REP) Early-life stage toxicity Japanese medaka

Comparative In Vitro AhR Activation: PBDD vs. PCDD Cross-Class Potency Differentiation in Mammalian Cell Assays

Cross-class potency differences between brominated and chlorinated dioxins are quantitatively significant. In DR-CALUX (rat hepatoma) and TV101L (human hepatoma) cell bioassays, PBDD/F congeners were found to be equally potent as their chlorinated analogues in mammalian systems, whereas mixed halogenated PXDD/F congeners showed relatively higher potencies—with 2-B-1,3,7,8-CDD demonstrating up to 3-fold higher potency than TCDD in individual experiments [1]. The RTL-W1 fish cell line exhibited overall 10-fold lower REPs than mammalian cell lines for the same compounds [1]. This cross-class and cross-species quantitative variation necessitates congener-specific reference standards: using a chlorinated analog as a surrogate for a brominated congener in mammalian bioassays may produce REP values that differ by factors of 0.5 to 3.0 depending on substitution pattern, while fish cell assays introduce an additional 10-fold sensitivity offset [1].

AhR activation DR-CALUX Relative potency (REP) Species-specific response

Environmental Degradation Stability: Photolytic Half-Life of Hepta-Brominated vs. Lower-Brominated PBDD Congeners

Higher bromination degree confers increased resistance to photochemical degradation—a critical differentiator for environmental fate studies and analytical method robustness. Photochemical degradation studies of brominated dibenzo-p-dioxins in organic solvents demonstrate that increased bromination reduces photolytic degradation rates [1]. While specific half-life data for 1,2,3,4,6,7,8-HpBDD are limited in published literature, the class-level trend is well-established: hepta- and octa-brominated congeners exhibit greater photolytic stability than tetra- and penta-brominated analogs [1]. This stability differential has practical implications for analytical workflows—lower-brominated standards may degrade during sample preparation or storage under ambient light, whereas hepta-brominated HpBDD demonstrates superior stability for long-term reference standard storage and reproducible quantification .

Photodegradation Environmental persistence Half-life Organic solvents

Analytical Selectivity: 13C12-Isotopic Labeling vs. Unlabeled 1,2,3,4,6,7,8-HpBDD for Internal Standard Quantification

The 13C12-labeled analog of 1,2,3,4,6,7,8-HpBDD (CAS 110999-47-8 for unlabeled; molecular weight 748.38 for 13C12-labeled vs. 736.5 for unlabeled) provides a mass difference of +12 Da that enables unambiguous differentiation during high-resolution mass spectrometric analysis . This isotopic offset allows the labeled compound to serve as an ideal internal standard for isotope dilution quantification of native HpBDD in complex environmental matrices, achieving enhanced sensitivity and specificity compared to surrogate standards using different congeners [1]. The labeled standard demonstrates solubility in nonane and requires storage at 2-8°C, with a certified purity of 98% and 99 atom% 13C enrichment .

Isotope dilution GC-HRMS Internal standard 13C12 labeling

Environmental Partitioning: Log Kow and Bioaccumulation Potential of Hepta-Brominated Dioxins vs. Lower-Brominated Congeners

Increasing bromination degree correlates directly with increasing log Kow (octanol-water partition coefficient) values, driving differential environmental partitioning behavior. In Japanese medaka uptake studies, the transfer rate from water to eggs was lower for pentabrominated furans than tetrabrominated congeners, and this transfer efficiency was expected to decrease with increasing log Kow of the test substance [1]. Hepta-brominated HpBDD, with seven bromine substituents, is predicted to have a log Kow significantly higher than tetra-brominated 2,3,7,8-TBDD (estimated log Kow difference of approximately 1.5-2.0 log units per additional bromine based on PCDD/F structure-activity relationships) [2]. This log Kow differential translates to enhanced sediment partitioning and reduced aqueous bioavailability for hepta-brominated congeners, fundamentally altering environmental transport modeling parameters and exposure assessment outcomes [1].

Octanol-water partition coefficient Log Kow Bioaccumulation Environmental fate

Procurement Specification Differentiation: Certified Reference Material Grade vs. Technical Grade PBDD Standards

1,2,3,4,6,7,8-HpBDD is commercially available in multiple specification grades with quantifiable purity and formulation differences that directly impact analytical utility. The compound is supplied as a neat solid with typical purity of 95% (technical/research grade) or as a certified solution standard at 5 µg/mL or 50 µg/mL in nonane or nonane:toluene (70:30) for direct GC-HRMS injection [1]. The 13C12-labeled analog is available at 98% chemical purity with 99 atom% 13C enrichment . This specification tiering differentiates HpBDD from lower-brominated PBDD standards, which are more commonly available only as solution standards due to lower solid-state stability, and from chlorinated dioxin standards, which have broader commercial availability but lack the bromine-specific mass spectral signature required for PBDD quantification .

Certified reference material Analytical standard Purity specification ISO 17034

Primary Research and Industrial Application Scenarios for 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (CAS 103456-43-5)


Environmental Monitoring: GC-HRMS Quantification of PBDD/Fs in Biosolids and Wastewater Matrices

1,2,3,4,6,7,8-HpBDD serves as an essential calibration and verification standard for GC-HRMS analysis of PBDD/Fs in environmental biosolids, where brominated dioxins have been shown to contribute approximately 75% (range: 12-96%) of total dioxin-like compound TEQ in U.S. wastewater treatment plant biosolids, with brominated analogs contributing 370% more TEQ than chlorinated congeners [1]. The compound's high bromination degree and associated GC retention characteristics make it a critical reference point for congener-specific identification in complex environmental extracts. Use of the 13C12-labeled analog as an isotope dilution internal standard enables matrix-independent quantification with recovery-corrected accuracy [2].

Toxicological Research: AhR Activation Studies Requiring Congener-Specific Potency Calibration

In DR-CALUX and related AhR reporter gene bioassays, 1,2,3,4,6,7,8-HpBDD serves as a congener-specific reference compound for establishing REP values in mammalian and fish cell systems, where PBDD congeners exhibit species-dependent potency differences of up to 10-fold between mammalian and fish cell lines [1]. The compound's hepta-brominated substitution pattern provides a defined, reproducible reference point at the high-bromination end of the PBDD homolog series, enabling accurate calibration of bioassay response curves and facilitating inter-laboratory comparability of REP-derived TEQ calculations [2].

Environmental Fate and Transport: Tracer Studies Using 13C12-Labeled HpBDD

The 13C12-labeled analog of 1,2,3,4,6,7,8-HpBDD (99 atom% 13C) enables high-precision tracking of PBDD environmental fate, transport, and degradation pathways in soil, sediment, and water systems via isotope ratio mass spectrometry [1]. The +12 Da mass shift provides unambiguous differentiation from native PBDDs in complex environmental matrices, supporting source apportionment studies, degradation pathway elucidation, and partitioning behavior investigations where differential log Kow between bromination states determines sediment-water distribution coefficients [2].

Regulatory Compliance: TSCA Section 4 and 8 Testing and Reporting for Polyhalogenated Dibenzo-p-Dioxins

Under 40 CFR § 766, the EPA requires analytical testing for specific brominated dioxin congeners including the 1,2,3,4,6,7,8-substitution pattern [1]. 1,2,3,4,6,7,8-HpBDD analytical standards are required for method validation, calibration curve establishment, and ongoing quality control in laboratories performing regulatory compliance testing for commercial products potentially contaminated with polyhalogenated dibenzo-p-dioxins and dibenzofurans. The compound's inclusion in the explicit list of reportable congeners under 40 CFR § 766.3 makes procurement of this specific standard non-negotiable for laboratories performing TSCA compliance testing [2].

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